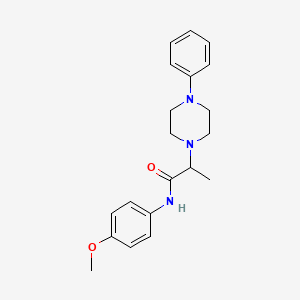![molecular formula C17H17F3N2O3S B4434684 1-phenyl-4-{[4-(trifluoromethoxy)phenyl]sulfonyl}piperazine](/img/structure/B4434684.png)
1-phenyl-4-{[4-(trifluoromethoxy)phenyl]sulfonyl}piperazine
Overview
Description
1-Phenyl-4-{[4-(trifluoromethoxy)phenyl]sulfonyl}piperazine is a chemical compound with the molecular formula C17H17F3N2O3S It is known for its unique structural features, which include a piperazine ring substituted with a phenyl group and a trifluoromethoxyphenylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-phenyl-4-{[4-(trifluoromethoxy)phenyl]sulfonyl}piperazine typically involves the reaction of 1-piperazinecarboxylic acid with 4-(trifluoromethoxy)phenylsulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product . The reaction conditions often include anhydrous solvents like dichloromethane and a controlled temperature environment to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-Phenyl-4-{[4-(trifluoromethoxy)phenyl]sulfonyl}piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
1-Phenyl-4-{[4-(trifluoromethoxy)phenyl]sulfonyl}piperazine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in studying enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers with unique properties.
Mechanism of Action
The mechanism of action of 1-phenyl-4-{[4-(trifluoromethoxy)phenyl]sulfonyl}piperazine involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and proteins, modulating their activities. The sulfonyl group is known to form strong interactions with amino acid residues, contributing to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1-Phenyl-4-{[4-(trifluoromethyl)phenyl]sulfonyl}piperazine
- 1-Phenyl-4-{[4-(trifluoromethoxy)benzyl]piperazine
- 1-Phenyl-4-{[4-(trifluoromethoxy)phenyl]urea
Uniqueness
1-Phenyl-4-{[4-(trifluoromethoxy)phenyl]sulfonyl}piperazine stands out due to the presence of both the trifluoromethoxy and sulfonyl groups, which impart unique chemical and biological properties. The trifluoromethoxy group enhances the compound’s stability and lipophilicity, while the sulfonyl group contributes to its reactivity and ability to form strong interactions with biological targets .
Properties
IUPAC Name |
1-phenyl-4-[4-(trifluoromethoxy)phenyl]sulfonylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N2O3S/c18-17(19,20)25-15-6-8-16(9-7-15)26(23,24)22-12-10-21(11-13-22)14-4-2-1-3-5-14/h1-9H,10-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSJTWJILPFMIKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


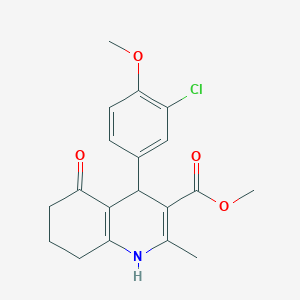
![4-[(allylamino)sulfonyl]-N-(2-methoxyphenyl)benzamide](/img/structure/B4434605.png)
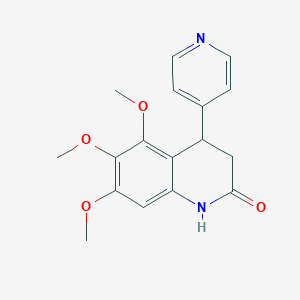
![4-{[3-(4-ethylphenyl)propanoyl]amino}benzamide](/img/structure/B4434624.png)
![N-(3-chloro-2-methylphenyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4434632.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(3-oxothiomorpholin-2-yl)acetamide](/img/structure/B4434645.png)
![2-[3-(4-ethylphenyl)propanoyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4434649.png)
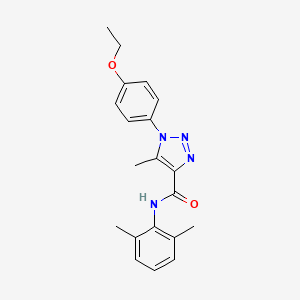
![2-[2-(2-hydroxyethyl)-1H-benzimidazol-1-yl]-N-phenyl-N-(propan-2-yl)acetamide](/img/structure/B4434665.png)
![2-[2-(2-hydroxyethyl)-1H-benzimidazol-1-yl]-N,N-diisopropylacetamide](/img/structure/B4434670.png)
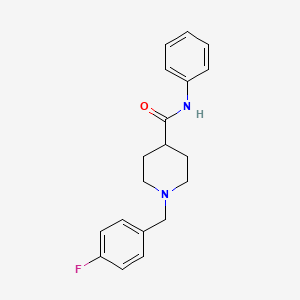
![4-[3-(4-methylphenyl)propanoyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B4434703.png)
![1-[(dimethylamino)sulfonyl]-N-(2-phenoxyphenyl)-4-piperidinecarboxamide](/img/structure/B4434707.png)
